molecular formula C11H17NO2 B2722700 2-(2-Amino-1-(p-tolyl)ethoxy)ethanol CAS No. 1448135-20-3

2-(2-Amino-1-(p-tolyl)ethoxy)ethanol

Cat. No.: B2722700
CAS No.: 1448135-20-3
M. Wt: 195.262
InChI Key: AROHJWAJYCEULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Amino-1-(p-tolyl)ethoxy)ethanol” is an organic compound . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .


Synthesis Analysis

This compound can be synthesized using various methods. For instance, it is used as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor . It was also used to prepare secondary amides by amidation of sophorolipid ethyl ester .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The Inchi Code for a similar compound, “2-{2-[(2-aminoethyl)amino]ethoxy}ethanol”, is 1S/C6H16N2O2/c7-1-2-8-3-5-10-6-4-9/h8-9H,1-7H2 .


Chemical Reactions Analysis

“this compound” is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Scientific Research Applications

Polymerization and Material Science

Polymerization Process of Silane Coupling Agents : The study by Ogasawara et al. (2001) examined the polymerization process of the silane coupling agent 3-aminopropyltriethoxy silane, highlighting the kinetics of ethanol release from ethoxy groups during condensation. This research is relevant to understanding the behavior of similar ethoxy-containing compounds in polymerization processes, providing insights into material science applications (Ogasawara et al., 2001).

Catalysis and Chemical Reactions

Catalytic Activity in Ethanol Dehydration : Research conducted by Phung et al. (2014) on the catalytic activity of commercial aluminas in the dehydration of ethanol to ethylene offers insights into the applications of ethanol and ethoxy compounds in industrial chemical processes. This study provides foundational knowledge for catalysis involving ethanol and its derivatives (Phung et al., 2014).

Advanced Material Applications

Polymeric Photoswitches for Nerve Agent Detection : Balamurugan and Lee (2016) designed a polymeric probe derived from visible light-responsive donor–acceptor Stenhouse adducts (DASA) for the rapid and selective colorimetric detection of nerve agent mimics. This innovative application demonstrates the potential of ethanol and ethoxy derivatives in creating sensitive detection systems for hazardous substances (Balamurugan & Lee, 2016).

Chemical Synthesis and Drug Development

Synthesis of Antihypoxic Compounds : Gein et al. (2015) explored the synthesis of novel pyrrolin-2-ones derivatives using 2-(2-aminoethoxy)ethanol, investigating their antihypoxic activity. This study underlines the chemical versatility of ethoxy compounds and their potential in developing therapeutic agents (Gein et al., 2015).

Environmental and Corrosion Studies

Inhibition of Steel Corrosion : Herrag et al. (2010) assessed the effectiveness of new diamine derivatives as inhibitors against the corrosion of mild steel in hydrochloric acid solution. This application highlights the role of ethoxy derivatives in protective coatings and anti-corrosion treatments (Herrag et al., 2010).

Safety and Hazards

“2-(2-Amino-1-(p-tolyl)ethoxy)ethanol” may pose certain safety and hazard risks. For instance, it may cause severe skin burns and eye damage. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Properties

IUPAC Name

2-[2-amino-1-(4-methylphenyl)ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9-2-4-10(5-3-9)11(8-12)14-7-6-13/h2-5,11,13H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROHJWAJYCEULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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